2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound that combines an indole moiety with a thiophene ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the ester group might be involved in hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the indole ring.
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
The unique combination of the indole and thiophene rings in 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate may confer distinct biological activities or physical properties not seen in similar compounds.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-7-14(21-11)16(19)20-10-15(18)17-9-8-12-4-2-3-5-13(12)17/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHLQWLYVOCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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